Cas no 6969-43-3 (3-hydroxy-4,4,5-trimethyloxolan-2-one)

3-hydroxy-4,4,5-trimethyloxolan-2-one structure
6969-43-3 structure
Product Name:3-hydroxy-4,4,5-trimethyloxolan-2-one
Numero CAS:6969-43-3
MF:C7H12O3
MW:144.168382644653
CID:1738722
PubChem ID:249731
Update Time:2025-04-21

3-hydroxy-4,4,5-trimethyloxolan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-hydroxy-4,4,5-trimethyloxolan-2-one
    • AC1MC9E5
    • DL-Pantoinsaeure-amid
    • (+-)-2,4-Dihydroxy-3,3-dimethyl-butyramid
    • AG-F-55334
    • MCULE-2942836455
    • (R,S)-2,4-Dihydroxy-3,3-dimethylbutyramide
    • 2,4-dihydroxy-3,3-dimethyl-valeric acid-4-lactone
    • 2,4-dihydroxy-3,3-dimethyl-butyramide
    • dihydroxydimethylbutanamide
    • CTK4I8015
    • SBB086532
    • 2,4-Dihydroxy-3,3-dimethyl-valeriansaeure-4-lacton
    • AKOS005070918
    • (+-)-2,4-Dihydroxy-3,3-dimethyl-buttersaeure-amid
    • AC1MC9E5; DL-Pantoinsaeure-amid; (+-)-2,4-Dihydroxy-3,3-dimethyl-butyramid; AG-F-55334; MCULE-2942836455; (R,S)-2,4-Dihydroxy-3,3-dimethylbutyramide; 2,4-dihydroxy-3,3-dimethyl-valeric acid-4-lactone; 2,4-dihydroxy-3,3-dimethyl-butyramide; dihydroxydimethylbutanamide; CTK4I8015; SBB086532; 2,4-Dihydroxy-3,3-dimethyl-valeriansaeure-4-lacton; AKOS005070918; (+-)-2,4-Dihydroxy-3,3-dimethyl-buttersaeure-amid;
    • NSC68358
    • 6969-43-3
    • NSC-68358
    • Inchi: 1S/C7H12O3/c1-4-7(2,3)5(8)6(9)10-4/h4-5,8H,1-3H3
    • Chiave InChI: IVMDKUKDYHHIOS-UHFFFAOYSA-N
    • Sorrisi: O1C(C(C(C)(C)C1C)O)=O

Proprietà calcolate

  • Massa esatta: 144.07866
  • Massa monoisotopica: 144.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • Densità: 1.095
  • Punto di ebollizione: 232.8°C at 760 mmHg
  • Punto di infiammabilità: 97.4°C
  • Indice di rifrazione: 1.456
  • PSA: 46.53
  • LogP: 0.31880
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.